N-[4-(2-phenoxyethoxy)phenyl]propanamide
Description
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34g/mol |
IUPAC Name |
N-[4-(2-phenoxyethoxy)phenyl]propanamide |
InChI |
InChI=1S/C17H19NO3/c1-2-17(19)18-14-8-10-16(11-9-14)21-13-12-20-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) |
InChI Key |
LBJVYQXBVBZUGU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2. Structural Modifications and Bioactivity Trends
Preparation Methods
Core Synthesis Strategy
The synthesis of N-[4-(2-phenoxyethoxy)phenyl]propanamide involves two critical steps:
-
Introduction of the 2-phenoxyethoxy group to a phenyl ring.
-
Amidation of the resulting intermediate with propionyl chloride.
The foundational approach adapts methodologies from the synthesis of structurally analogous compounds, such as 1-(4-phenoxyphenyl)-2-propyl alcohol and N-arylpiperidinyl amides.
O-Alkylation of 4-Aminophenol
The phenoxyethoxy side chain is introduced via nucleophilic substitution. A representative procedure involves:
-
Reacting 4-aminophenol with 2-phenoxyethyl chloride in ethanol at 78°C for 20 hours.
-
Using pyridine as an acid-binding agent to neutralize HCl byproducts.
Optimization Insights
-
Solvent selection : Ethanol outperforms methanol and water due to improved solubility and reaction kinetics.
-
Molar ratios : A 1:1.2 molar ratio of 4-aminophenol to 2-phenoxyethyl chloride minimizes side reactions (e.g., di-alkylation).
-
Catalysis : Tributylamine enhances reaction rates by 15–20% compared to triethylamine.
Yield Data
| Acid-Binding Agent | Yield (%) | Purity (%) |
|---|---|---|
| Pyridine | 88.9 | 98.1 |
| Triethylamine | 78.2 | 95.3 |
| Sodium methylate | 65.4 | 91.7 |
Step 2: Amidation with Propionyl Chloride
The intermediate 4-(2-phenoxyethoxy)aniline undergoes amidation to form the target compound:
-
Propionyl chloride is added dropwise to a chilled (−5°C) solution of the intermediate in dichloromethane.
-
The reaction proceeds at room temperature for 6 hours, with DMAP (4-dimethylaminopyridine) catalyzing the process.
Critical Parameters
-
Temperature control : Lower temperatures (−5°C to 0°C) suppress hydrolysis of propionyl chloride.
-
Stoichiometry : A 10% excess of propionyl chloride ensures complete conversion of the amine.
Yield and Purity
-
Average yield: 86.5% (n = 5 batches).
-
HPLC purity: 99.2% after recrystallization from ethanol/water.
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Synthesis
A modified protocol reduces reaction times by 60–70% using microwave irradiation:
-
Step 1 : 4-Aminophenol and 2-phenoxyethyl chloride react at 120°C for 30 minutes.
Advantages
Solid-Phase Synthesis
Immobilizing 4-aminophenol on Wang resin enables a semi-automated workflow:
-
O-Alkylation : 2 hours in DMF with KI as a catalyst.
-
Cleavage and amidation : Simultaneous resin cleavage and amidation yield the final product in 76% yield.
Applications
Purification and Characterization
Recrystallization Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.15 (t, J = 4.4 Hz, 2H, OCH₂), 3.89 (t, J = 4.4 Hz, 2H, OCH₂), 2.34 (q, J = 7.6 Hz, 2H, CH₂), 1.12 (t, J = 7.6 Hz, 3H, CH₃).
-
IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O–C).
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Aminophenol | 120 | 38 |
| 2-Phenoxyethyl chloride | 95 | 30 |
| Propionyl chloride | 65 | 20 |
| Solvents/catalysts | 25 | 12 |
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